(20E)-3beta,7beta,15alpha-Trihydroxy-11,23-dioxo-5alpha-lanosta-8,20(22)-dien-26-oic acid
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Overview
Description
(20E)-3beta,7beta,15alpha-Trihydroxy-11,23-dioxo-5alpha-lanosta-8,20(22)-dien-26-oic acid is a complex organic compound with a unique structure. This compound is part of the lanostane family, which is known for its diverse biological activities. The compound’s structure includes multiple hydroxyl groups and a lanostane skeleton, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (20E)-3beta,7beta,15alpha-Trihydroxy-11,23-dioxo-5alpha-lanosta-8,20(22)-dien-26-oic acid typically involves multi-step organic synthesis. The process starts with the preparation of the lanostane skeleton, followed by the introduction of hydroxyl groups and other functional groups through various chemical reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts to facilitate specific transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using advanced technologies such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
(20E)-3beta,7beta,15alpha-Trihydroxy-11,23-dioxo-5alpha-lanosta-8,20(22)-dien-26-oic acid undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
(20E)-3beta,7beta,15alpha-Trihydroxy-11,23-dioxo-5alpha-lanosta-8,20(22)-dien-26-oic acid has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (20E)-3beta,7beta,15alpha-Trihydroxy-11,23-dioxo-5alpha-lanosta-8,20(22)-dien-26-oic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Lanosterol: A precursor to cholesterol and other steroids.
Ergosterol: A sterol found in fungi and a precursor to vitamin D2.
Cholesterol: A vital component of cell membranes and a precursor to steroid hormones.
Uniqueness
(20E)-3beta,7beta,15alpha-Trihydroxy-11,23-dioxo-5alpha-lanosta-8,20(22)-dien-26-oic acid is unique due to its specific structure and functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-2-methyl-4-oxo-6-[(3S,7S,15S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18?,19-,21?,22-,23-,28?,29?,30?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEUZIPSDUGWLD-OHKNMCQLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=O)/C=C(\C)/C1C[C@@H](C2(C1(CC(=O)C3=C2[C@H](CC4C3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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